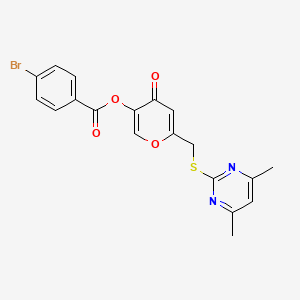

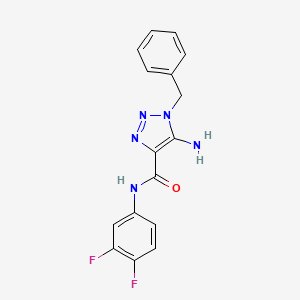

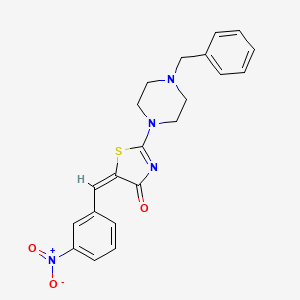

![molecular formula C12H17IN2S B2974485 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351642-40-4](/img/structure/B2974485.png)

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2(3H)-ones are a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds are known for their diverse biological activities, including potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves the reaction of aniline with ammonium thiocyanate to yield a substituted 1-phenylthiourea, which is then cyclized to form the thiazole ring . The resulting compound can then be alkylated to introduce various substituents .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be determined using techniques such as NMR spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives, such as melting point and NMR chemical shifts, can be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of heterocyclic compounds with similar structures, revealing a diverse range of chemical behaviors and applications. For instance, a study conducted by Jebur, Abdullah, and Saleh (2018) investigated the synthesis of ethyl-2-aminobenzothiazole-6-carboxylate derivatives through a multi-step process involving esterification, oxidative cyclization, and reactions with substituted benzaldehyde to yield Schiff bases. These compounds were characterized using various techniques, including FT-IR, and evaluated for their antibacterial activities, highlighting their potential in medicinal chemistry applications Jebur, Abdullah, & Saleh, 2018.

Biological Activity

Several studies have focused on the antimicrobial and anticancer activities of thiazole derivatives. Hussein and Azeez (2013) synthesized derivatives of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus, showing significant activity against both types of bacteria Hussein & Azeez, 2013. Similarly, Abdel-Motaal, Alanzy, and Asem (2020) reported on the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which displayed potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential use in cancer treatment Abdel-Motaal, Alanzy, & Asem, 2020.

Chemical Properties and Applications

Other studies have explored the chemical properties and further applications of thiazole-based compounds. For example, Bakherad, Keivanloo, Bahramian, and Kamali (2009) investigated the synthesis of novel 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole catalyzed by polystyrene-supported palladium(ii) ethylenediamine complex, showcasing the versatility of these compounds in catalysis and potentially in the development of new materials Bakherad, Keivanloo, Bahramian, & Kamali, 2009.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .

Biochemical Pathways

For example, they can affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as anti-inflammatory and analgesic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXJGPICIRYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)CC)SC1=N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

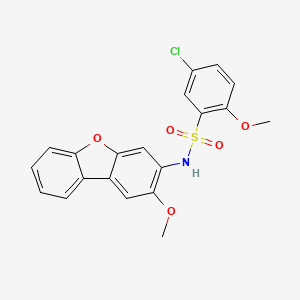

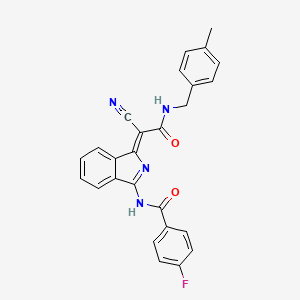

![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)

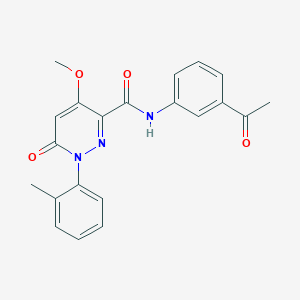

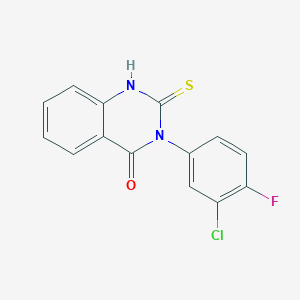

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)

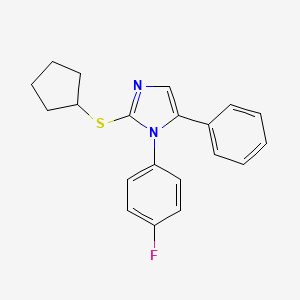

-amine dihydrochloride](/img/structure/B2974416.png)

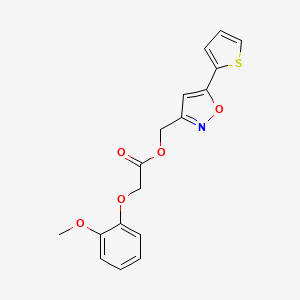

![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)